Mydriatic Potency: Pivenfrine (1%) Matches Efficacy of 10% Phenylephrine HCl in Echothiophate-Pretreated Rabbits
In a direct head-to-head rabbit study, 1% phenylephrine pivalate (pivenfrine) produced mydriasis comparable in both magnitude and duration to 10% phenylephrine hydrochloride after bilateral pretreatment with 0.25% echothiophate for 2–7 days [1]. This represents an approximately 10-fold potency advantage under conditions where esterase-mediated prodrug conversion is pharmacologically inhibited, indicating that pivenfrine possesses intrinsic alpha-adrenergic activity independent of hydrolysis to phenylephrine.
| Evidence Dimension | Mydriatic efficacy (quantity and duration of pupil dilation) |
|---|---|
| Target Compound Data | Pivenfrine 1% ophthalmic solution |
| Comparator Or Baseline | Phenylephrine hydrochloride 10% ophthalmic solution |
| Quantified Difference | Approximately 10-fold greater potency (equi-effective mydriasis achieved at 1/10th the concentration of phenylephrine HCl) |
| Conditions | New Zealand white rabbits; bilateral pretreatment with 0.25% echothiophate iodide for 2 or 7 days; topical ocular instillation; mydriasis assessed quantitatively and by duration |
Why This Matters
For researchers designing mydriatic protocols, pivenfrine can achieve therapeutic pupil dilation at significantly lower concentrations than phenylephrine, potentially reducing ocular and systemic side-effect burden when concentration-dependent toxicity is a concern.
- [1] Mindel JS, Shaikewitz ST, Podos SM. Is phenylephrine pivalate a prodrug? Arch Ophthalmol. 1980;98(12):2220-2223. PMID: 7447780. View Source
